molecular formula C16H18N2O3 B2438676 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide CAS No. 2034450-23-0

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide

Cat. No.: B2438676
CAS No.: 2034450-23-0
M. Wt: 286.331
InChI Key: UFMZNKDPLNVAMY-JOCQHMNTSA-N
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Description

“N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” is a synthetic organic compound that features a cyclohexyl group substituted with a pyridin-2-yloxy moiety and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is prepared through a series of reactions starting from cyclohexanone, which undergoes reduction and subsequent functionalization.

    Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Formation of the Furan-2-carboxamide Group: The furan-2-carboxamide moiety is synthesized through amide bond formation, typically involving furan-2-carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(14-4-3-11-20-14)18-12-6-8-13(9-7-12)21-15-5-1-2-10-17-15/h1-5,10-13H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZNKDPLNVAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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